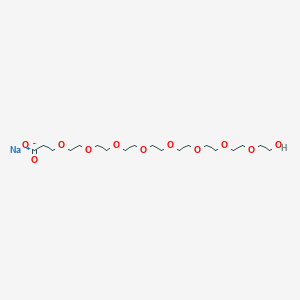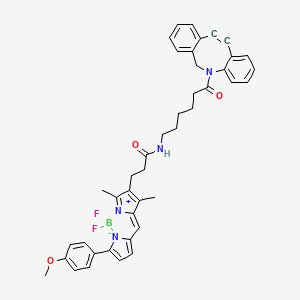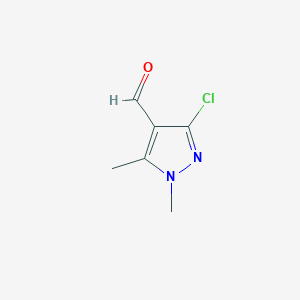
4-ethoxy-4-oxo-3-(triphenyl-λ5-phosphanylidene)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its molecular formula C24H22O4P and a molecular weight of 405.4 g/mol.
Preparation Methods
The synthesis of 4-ethoxy-4-oxo-3-(triphenyl-λ5-phosphanylidene)butanoic acid typically involves the reaction of ethyl pyruvate with triphenylphosphine. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the ylide intermediate. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation.
Industrial production methods for this compound are not well-documented, but laboratory-scale synthesis is commonly performed using the aforementioned reagents and conditions. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Chemical Reactions Analysis
4-Ethoxy-4-oxo-3-(triphenyl-λ5-phosphanylidene)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted or functionalized derivatives of the original compound.
Scientific Research Applications
4-Ethoxy-4-oxo-3-(triphenyl-λ5-phosphanylidene)butanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Wittig reactions.
Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes and enzyme activities.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of its ability to modulate biochemical pathways.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-4-oxo-3-(triphenyl-λ5-phosphanylidene)butanoic acid involves its ability to act as a ylide, a compound with a positively charged phosphorus atom and a negatively charged carbon atom. This ylide can participate in various chemical reactions, such as the Wittig reaction, where it reacts with carbonyl compounds to form alkenes. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with specific enzymes and cellular components to exert its effects.
Comparison with Similar Compounds
4-Ethoxy-4-oxo-3-(triphenyl-λ5-phosphanylidene)butanoic acid can be compared with other similar compounds, such as:
4-Methoxy-4-oxo-3-(triphenyl-λ5-phosphanylidene)butanoic acid: This compound has a methoxy group instead of an ethoxy group, which can lead to differences in reactivity and physical properties.
4-Methoxy-4-oxo-3-(triphenylphosphoranylidene)-butanoic acid: Another similar compound with a methoxy group, used in similar applications but with distinct reactivity profiles.
Properties
Molecular Formula |
C24H23O4P |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
4-ethoxy-4-oxo-3-(triphenyl-λ5-phosphanylidene)butanoic acid |
InChI |
InChI=1S/C24H23O4P/c1-2-28-24(27)22(18-23(25)26)29(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3,(H,25,26) |
InChI Key |
FXMXQZFRACBYPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-[4-(2-Amino-ethoxy)-phenyl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13721486.png)





amine](/img/structure/B13721518.png)





![N-Ethyl-3,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13721568.png)
